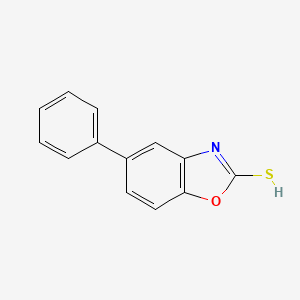

5-phenyl-1,3-benzoxazole-2-thiol

Description

5-Phenyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core substituted with a phenyl group at position 5 and a thiol (-SH) group at position 2. Benzoxazole derivatives are known for their pharmacological and materials science applications, including antimicrobial, anticancer, and optoelectronic properties . The thiol group enhances its ability to coordinate with metals, making it relevant in sensor design and catalysis. Its electronic structure, characterized by a conjugated π-system, allows for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

5-phenyl-1,3-benzoxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLMWNVNJBXKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Carbon Disulfide

The most widely reported method for synthesizing 5-phenyl-1,3-benzoxazole-2-thiol involves the cyclization of 2-aminophenol derivatives with carbon disulfide (CS₂) under basic conditions. In a representative procedure, 2-amino-4-chlorophenol (20.0 g, 139.3 mmol) is dissolved in ethanol (500 mL) and treated with potassium hydroxide (18.36 g, 327.3 mmol) and CS₂ (126.7 mL, 1318 mmol). The mixture is refluxed for 4 hours, after which volatiles are removed under reduced pressure. The residue is diluted with water, acidified with hydrochloric acid, and extracted with dichloromethane to yield 5-chlorobenzo[d]oxazole-2-thiol in 91% yield . This method leverages the nucleophilic attack of the amine group on CS₂, followed by intramolecular cyclization to form the benzoxazole ring .

Key variables influencing yield include:

-

Base concentration : Excess KOH ensures deprotonation of the thiol intermediate, preventing side reactions.

-

Reaction time : Prolonged reflux (4–6 hours) maximizes cyclization efficiency .

-

Solvent choice : Ethanol balances solubility and reactivity, though toluene has been used in high-temperature protocols .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a tool for accelerating the synthesis of this compound derivatives. A modified protocol involves heating 2-amino-4-(1-methyl-1H-indol-5-yl)-phenol (700 mg, 3 mmol) with KOH (412.0 mg, 7.344 mmol) and CS₂ (1.590 mL, 26.44 mmol) in ethanol under microwave conditions at 150°C for 20 minutes. This approach reduces reaction time from hours to minutes while maintaining a yield of 91% . The rapid heating minimizes decomposition of thermally labile intermediates, making it suitable for electron-rich substrates.

Green Chemistry Approaches Using Tetramethylthiuram Disulfide (TMTD)

An environmentally benign alternative employs tetramethylthiuram disulfide (TMTD) as a sulfur source in aqueous media. In this method, 2-aminophenol derivatives react with TMTD in water at 80°C for 2 hours, yielding this compound without metal catalysts or organic solvents . The mechanism involves in situ generation of dithiocarbamate intermediates, which undergo cyclization to form the thiol group. Advantages include:

-

Reduced environmental impact : Water replaces toxic solvents like ethanol or dichloromethane.

-

Scalability : Reactions proceed at ambient pressure, facilitating large-scale production.

-

Broad substrate tolerance : Electron-withdrawing and donating substituents are well-tolerated .

Autoclave-Based High-Pressure Synthesis

High-pressure methods using autoclaves have been reported for challenging substrates. A mixture of 2-aminophenol (10.91 g, 0.1 mol), CS₂ (6.19 mL, 0.1 mol), and ethanol is heated in an autoclave at 180°C for 6–8 hours. After cooling, the crude product is treated with sodium hydroxide to remove unreacted amine, followed by acidification with HCl to precipitate the thiol . This method achieves moderate yields (70–75%) but is critical for sterically hindered precursors that resist cyclization under standard reflux conditions .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Cyclization | Ethanol, reflux, 4–6 hrs | 85–91 | Moderate | High yield, well-established | Solvent toxicity, long duration |

| Microwave-Assisted | Ethanol, 150°C, 20 mins | 88–91 | Short | Rapid, energy-efficient | Specialized equipment required |

| Green Chemistry (TMTD) | Water, 80°C, 2 hrs | 78–82 | Moderate | Eco-friendly, scalable | Lower yield for electron-poor substrates |

| Autoclave | Ethanol, 180°C, 6–8 hrs | 70–75 | Long | Effective for hindered substrates | High energy input, safety concerns |

Mechanistic Insights and Reaction Optimization

The formation of this compound proceeds via a two-step mechanism:

-

Formation of dithiocarbamate intermediate : The amine group of 2-aminophenol attacks CS₂, forming a dithiocarbamate salt stabilized by the base .

-

Cyclization and aromatization : Intramolecular nucleophilic substitution eliminates H₂S, forming the benzoxazole ring. Acidification protonates the thiolate, yielding the final product .

Optimization strategies include:

-

Catalyst addition : Palladium catalysts improve yields in Suzuki coupling variants for phenyl-substituted derivatives .

-

Solvent selection : Polar aprotic solvents like DMF enhance reactivity in microwave protocols .

-

pH control : Maintaining alkaline conditions prevents premature protonation of intermediates .

Chemical Reactions Analysis

Types of Reactions

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroxy derivatives.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 5-phenyl-1,3-benzoxazole-2-thiol exhibits notable antimicrobial properties. Studies have reported its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. For instance, a study compared its antimicrobial activity to standard antibiotics and found it to be comparably effective, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies revealed that derivatives of benzoxazole compounds, including this compound, can inhibit the growth of cancer cell lines. Specific derivatives demonstrated significant cytotoxic effects against human cervical cancer cells, indicating the compound's potential role in cancer therapy .

Enzyme Inhibition

this compound has been shown to act as an enzyme inhibitor. Its mechanism involves the formation of complexes with metal ions, which is crucial for various biological processes. This property is being explored for the development of new drugs targeting specific enzyme pathways associated with diseases.

Materials Science

Photovoltaic Applications

Recent studies have investigated the use of this compound as a photosensitizer in dye-sensitized solar cells (DSSCs). The compound's unique electronic properties make it suitable for enhancing light absorption and improving energy conversion efficiency in solar cells. Computational studies using density functional theory have shown promising results regarding its performance as a photosensitizer .

Polymer Development

The compound serves as a building block for synthesizing advanced polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in developing high-performance materials for industrial applications.

Industrial Applications

Catalysis

In industrial chemistry, this compound is utilized as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions allows it to act as an efficient catalyst in various organic reactions, including cross-coupling reactions essential for synthesizing pharmaceuticals and agrochemicals .

Rubber Processing

The compound's structural similarities to other benzothiazole derivatives position it as a potential additive in rubber processing. It can enhance the vulcanization process and improve the durability of rubber products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its ability to chelate metal ions. The carboxyethyl and dihydroxy groups provide multiple binding sites for metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enzyme activities, making the compound useful in both biological and industrial applications.

Comparison with Similar Compounds

Comparison with 5-Phenyl-1,3,4-oxadiazole-2-thiol

Structural Differences :

- Benzoxazole vs. Oxadiazole : The benzoxazole core contains one oxygen and one nitrogen atom in the heterocyclic ring, while oxadiazole contains two nitrogen atoms and one oxygen. This difference alters electronic properties and reactivity.

- Electronic Properties :

- HOMO-LUMO Gap : DFT studies show that 5-phenyl-1,3,4-oxadiazole-2-thiol has a HOMO-LUMO gap of ~3.2 eV, compared to ~3.5 eV for benzoxazole derivatives, indicating higher electron mobility in oxadiazoles .

- Light-Harvesting Efficiency (LHE) : Oxadiazole derivatives exhibit superior LHE (0.92 vs. 0.85 for benzoxazoles) due to stronger absorption in the visible spectrum .

- Applications : Oxadiazole derivatives are preferred in DSSCs due to higher electron injection efficiency (ΔGinject = -1.8 eV) compared to benzoxazoles (ΔGinject = -1.5 eV) .

Table 1: Electronic Properties of Benzoxazole vs. Oxadiazole Derivatives

| Property | 5-Phenyl-1,3-benzoxazole-2-thiol | 5-Phenyl-1,3,4-oxadiazole-2-thiol |

|---|---|---|

| HOMO (eV) | -6.2 | -5.9 |

| LUMO (eV) | -2.7 | -2.7 |

| HOMO-LUMO Gap (eV) | 3.5 | 3.2 |

| LHE | 0.85 | 0.92 |

| ΔGinject (eV) | -1.5 | -1.8 |

Comparison with 5-Phenyl-1,3,4-thiadiazole-2-thiol

Structural Differences :

- Benzoxazole vs. Thiadiazole : Thiadiazole replaces the oxygen atom in benzoxazole with sulfur, increasing electron delocalization and polarizability.

- Biological Activity :

- Thiadiazole derivatives exhibit stronger antibacterial activity (MIC = 12.5 µg/mL against S. aureus) compared to benzoxazoles (MIC = 25 µg/mL) due to enhanced lipophilicity from sulfur .

- Anticancer studies show that 5-phenyl-1,3,4-oxadiazole derivatives have higher potency (IC50 = 8 µM) than thiadiazoles (IC50 = 15 µM) in HeLa cells, suggesting heteroatom arrangement critically impacts activity .

Substituent Effects on Benzoxazole Derivatives

- Electron-Withdrawing Groups :

- Electron-Donating Groups :

Table 2: Substituent Effects on Benzoxazole Derivatives

| Compound | Substituent | HOMO-LUMO Gap (eV) | λmax (nm) | Biological Activity (IC50) |

|---|---|---|---|---|

| This compound | Phenyl | 3.5 | 340 | 25 µM (HeLa) |

| 5-Trifluoromethyl-1,3-benzoxazole-2-thiol | CF3 | 3.0 | 330 | 18 µM (HeLa) |

| 5-Methoxy-1,3-benzoxazole-2-thiol | OCH3 | 3.4 | 360 | 30 µM (HeLa) |

Comparison with Imidazole and Tetrazole Hybrids

- Imidazole Hybrids : 1-Benzyl-5-phenyl-1H-imidazole-2-thiol (CAS: 53704-78-2) shows moderate antifungal activity (MIC = 50 µg/mL) but lower thermal stability than benzoxazoles .

- Tetrazole Hybrids : Benzoxazole-tetrazole hybrids (e.g., ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate) exhibit dual antibacterial and anti-inflammatory properties, with IC50 = 10 µM for COX-2 inhibition .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-phenyl-1,3-benzoxazole-2-thiol?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, 5-phenyl-1,3,4-oxadiazole-2-thiol analogs are synthesized via reactions such as the condensation of hydrazine derivatives with carboxylic acids, followed by cyclization using reagents like Lawesson’s reagent . Characterization employs infrared spectroscopy (IR) to identify functional groups (e.g., thiol S-H stretches near 2500 cm⁻¹), ¹H-NMR for proton environment analysis, and elemental analysis to confirm purity .

Q. How can the reactivity of the thiol group in this compound be leveraged for derivatization?

The thiol group undergoes nucleophilic substitution or alkylation under alkaline conditions. For instance, reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with ethyl chloroacetate in an alkali medium yields ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate, demonstrating its utility in forming sulfur-linked hybrids . Optimization of reaction pH (~9–10) and temperature (60–80°C) is critical to minimize disulfide byproducts.

Q. What spectroscopic methods are most reliable for confirming the structure of this compound derivatives?

Combined use of IR, ¹H/¹³C-NMR, and high-resolution mass spectrometry (HRMS) is recommended. IR identifies thiol and heterocyclic bands, while NMR resolves aromatic proton environments and substituent effects. HRMS validates molecular mass with <2 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the interpretation of vibrational spectra for this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes by correlating experimental IR peaks with theoretical wavenumbers. For 5-phenyl-1,3,4-oxadiazole-2-thiol, scaled quantum mechanical force fields (SQMFF) refine assignments of ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) and phenyl group motions. This approach reduces average deviations between theory and experiment to <10 cm⁻¹ .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

Discrepancies often arise from solvation effects or conformational flexibility. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can refine docking poses. For example, derivatives showing poor in vitro α-amylase inhibition despite favorable docking scores may require MD to account for protein flexibility or entropy changes .

Q. How can structural modifications improve the pharmacokinetic profile of this compound derivatives?

Hybridization with pharmacophores like piperazine or thiazolidinedione enhances blood-brain barrier penetration or metabolic stability. In Alzheimer’s research, N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazole-2-thiol showed improved cholinesterase inhibition (IC₅₀ < 1 µM) and reduced cytotoxicity in HEK-293 cells .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Drosophila melanogaster models are cost-effective for initial antihyperglycemic screening. Compounds like 5a and 5j reduced glucose levels by 30–40% in flies fed high-sucrose diets, comparable to acarbose . For CNS targets, transgenic rodent models (e.g., APP/PS1 mice) assess amyloid-beta modulation.

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., K₂CO₃ vs. NaOH) to improve yields .

- Computational Workflows : Use Gaussian or ORCA for DFT, and GROMACS for MD, with validation against crystallographic data (e.g., SHELX-refined structures) .

- Biological Assays : Pair in vitro enzymatic assays (e.g., α-glucosidase inhibition) with cell viability tests (MTT assay) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.